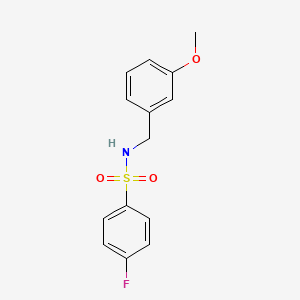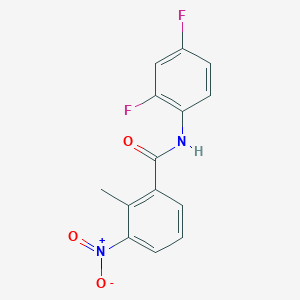![molecular formula C15H22N2O3S B5812514 N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5812514.png)
N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide, also known as MP-10, is a chemical compound that has been extensively studied for its potential applications in scientific research. MP-10 is a small molecule that can be synthesized in the laboratory using a variety of methods.
Wirkmechanismus
The exact mechanism of action of N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS). ROS are known to cause oxidative damage to cells, which can lead to cell death. By inhibiting the production of ROS, this compound may help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective effects, this compound has also been shown to have anti-inflammatory properties. It has been suggested that this compound may be able to reduce inflammation in the brain, which could be beneficial for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is that it is a small molecule that can be easily synthesized in the laboratory. This makes it a useful tool for scientific research. However, one of the limitations of this compound is that its exact mechanism of action is not fully understood. This makes it difficult to determine its potential applications in scientific research.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide. One area of research could be to further explore its neuroprotective effects and potential applications in the treatment of neurodegenerative diseases. Another area of research could be to investigate its anti-inflammatory properties and potential applications in the treatment of inflammatory diseases. Additionally, research could be conducted to further understand the mechanism of action of this compound and to identify other potential targets for its activity.
Synthesemethoden
N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide can be synthesized using a variety of methods, including the reaction of 2-methylphenylamine with 2-oxo-2-(1-piperidinyl)ethylmethanesulfonyl chloride. This reaction results in the formation of this compound, which can be purified using various chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience. This compound has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-13-8-4-5-9-14(13)17(21(2,19)20)12-15(18)16-10-6-3-7-11-16/h4-5,8-9H,3,6-7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDATNRCLVVXJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)N2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5812439.png)

![4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5812451.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-1-naphthohydrazide](/img/structure/B5812463.png)




![1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5812499.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5812509.png)
![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide](/img/structure/B5812527.png)
![4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5812535.png)

![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5812552.png)